molecular formula C19H21NO3S B2565925 ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 674361-92-3

ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2565925
CAS No.: 674361-92-3
M. Wt: 343.44
InChI Key: QZMNNNBIWRQMSM-UHFFFAOYSA-N
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Description

ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene derivatives family. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

ethyl 2-[(2,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-4-23-19(22)16-14-6-5-7-15(14)24-18(16)20-17(21)13-9-8-11(2)10-12(13)3/h8-10H,4-7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMNNNBIWRQMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can rapidly produce 3-aminobenzo[b]thiophenes in high yields .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic in Europe .

Uniqueness: ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique structure, which combines a benzamido group with a cyclopenta[b]thiophene core. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 2-(2,4-dimethylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopenta[b]thiophene core structure with a dimethylbenzamide substituent. Its molecular formula is C16_{16}H18_{18}N2_{2}O2_{2}S. The presence of the thiophene ring is significant as it contributes to various biological activities.

Biological Activity Overview

1. Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. In vitro evaluations have shown that it induces apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The compound demonstrated an IC50_{50} value ranging from 23.2 to 49.9 μM, indicating effective cytotoxicity against these cells .

2. Mechanism of Action
The mechanism by which this compound exerts its effects involves:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces G2/M phase arrest, leading to apoptosis through genetic material degradation .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes involved in cancer progression and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectIC50_{50} (μM)Reference
AntitumorInduces apoptosis in MCF-7 cells23.2 - 49.9
Enzyme InhibitionAChE inhibitorNot specified
Cell Cycle ArrestG2/M phase arrestNot specified

Case Studies

Case Study 1: Antitumor Efficacy
In a study focusing on breast cancer treatments, this compound was administered to MCF-7 cells. The results indicated significant apoptosis and necrosis at concentrations above 23.2 μM, with flow cytometry confirming cell cycle disruption .

Case Study 2: Enzyme Interaction
The compound was also tested for its ability to inhibit acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases. While specific IC50_{50} values were not provided in the study, the compound's structural characteristics suggest potential for further optimization as an AChE inhibitor .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what experimental conditions are critical for yield optimization?

The synthesis involves three key steps:

  • Cyclocondensation : Formation of the cyclopenta[b]thiophene core using sulfur and a diene precursor under thermal conditions (120–140°C).
  • Acylation : Introduction of the 2,4-dimethylbenzamido group via reaction with 2,4-dimethylbenzoyl chloride in anhydrous dichloromethane with a triethylamine catalyst.
  • Esterification : Ethyl esterification using ethanol and a catalytic amount of sulfuric acid under reflux. Yield optimization requires strict control of anhydrous conditions during acylation and precise stoichiometry in cyclocondensation .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure?

  • ¹H/¹³C NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), thiophene ring protons (δ 6.8–7.5 ppm), and benzamido aromatic protons (δ 7.0–7.8 ppm).
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~3100 cm⁻¹ (aromatic C-H).
  • MS : Molecular ion peak at m/z 343.44 (M⁺) with fragmentation patterns matching the cyclopenta[b]thiophene core .

Q. What biological activities are associated with structurally related cyclopenta[b]thiophene derivatives?

Analogous compounds exhibit:

  • Antimicrobial activity : Inhibition of bacterial efflux pumps (e.g., Staphylococcus aureus).
  • Anticancer potential : Apoptosis induction via caspase-3 activation in in vitro models.
  • Anti-inflammatory effects : COX-2 inhibition at IC₅₀ values of 10–50 µM. These activities suggest a scaffold for medicinal chemistry exploration, though direct data for this compound remain limited .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or bioactivity data for this compound?

Discrepancies may arise from:

  • Purity variations : Use HPLC (>98% purity) and recrystallization (ethanol/water) to standardize batches.
  • Assay conditions : Validate biological activity across multiple cell lines (e.g., HeLa, MCF-7) with controlled DMSO concentrations (<0.1%).
  • Solubility : Employ co-solvents (e.g., PEG-400) or nanoformulation for reproducible pharmacokinetic studies .

Q. What strategies improve regioselectivity during functionalization of the cyclopenta[b]thiophene core?

  • Directing groups : Use electron-withdrawing substituents (e.g., nitro) to guide electrophilic substitution at the 5-position.
  • Catalytic control : Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for C-N bond formation at specific sites.
  • Temperature modulation : Lower temperatures (0–25°C) favor kinetic control in acylation reactions .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like COX-2 or DNA gyrase. Validate with MD simulations (100 ns) to assess binding stability.
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design derivatives with enhanced potency .

Q. What methodologies are effective for analyzing degradation products under physiological conditions?

  • LC-MS/MS : Monitor hydrolytic degradation (ester/amide cleavage) in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4).
  • Stability studies : Accelerated testing at 40°C/75% RH for 4 weeks to identify major degradants .

Methodological Recommendations

  • Synthetic Reproducibility : Use inert atmosphere (N₂/Ar) during acylation to prevent hydrolysis .
  • Bioactivity Validation : Pair in vitro assays with ex vivo models (e.g., murine macrophages) to confirm mechanism .
  • Data Transparency : Report purity, solvent history, and assay protocols in line with FAIR principles .

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